N-(1-cyclohexylethyl)thiolan-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H23NS |
|---|---|
Molecular Weight |
213.38 g/mol |
IUPAC Name |
N-(1-cyclohexylethyl)thiolan-3-amine |
InChI |
InChI=1S/C12H23NS/c1-10(11-5-3-2-4-6-11)13-12-7-8-14-9-12/h10-13H,2-9H2,1H3 |
InChI Key |
LLZIDZTURUCKLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)NC2CCSC2 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for N 1 Cyclohexylethyl Thiolan 3 Amine
Strategies for Thiolane Ring Construction
The creation of the thiolane ring is a central challenge in the synthesis of related compounds. Modern organic synthesis offers a variety of powerful techniques, broadly categorized into cyclization approaches that form the ring from a linear precursor and methods that build the ring by incorporating a sulfur atom into a carbon skeleton.
Cyclization reactions are a cornerstone of heterocyclic synthesis, providing direct pathways to cyclic structures from appropriately functionalized acyclic precursors. These methods are valued for their efficiency and potential for stereochemical control.
Intramolecular cyclization involves the formation of a bond between two reactive centers within the same molecule. For thiolane synthesis, this typically involves a sulfur-centered nucleophile attacking an electrophilic carbon center four atoms away.
One of the most effective methods in this category is the intramolecular thiol-ene reaction , which can proceed via either a radical or ionic pathway. The radical-mediated cyclization involves the homolysis of an S-H bond, typically initiated by light (photolysis) or a radical initiator, to generate a thiyl radical. nih.gov This radical then adds to a tethered alkene, with a preference for a 5-exo-trig cyclization to form the thermodynamically stable five-membered thiolane ring over a 6-endo closure. nih.gov The regioselectivity of this addition can be difficult to control, especially with unsubstituted terminal alkenes, as the radical addition step can be reversible. nih.gov
Ionic pathways, such as intramolecular S-vinylation, have also been successfully implemented. For instance, a copper(I) iodide-catalyzed, ligand-free intramolecular S-vinylation of thiols with vinyl chlorides or bromides has been shown to be highly efficient. Competition experiments demonstrated that the 4-exo cyclization is favored over other modes like 5-exo or 6-exo, highlighting the precise control achievable with this method. organic-chemistry.org Bismuth-mediated radical transformations have also emerged as effective methodologies for atom transfer radical cyclization (ATRC), allowing for the redox-neutral coupling of alkyl iodides and alkynes under thermal conditions to construct cyclic compounds. acs.org
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including heterocycles. wikipedia.org This reaction utilizes transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts) or molybdenum, to form a new double bond within a molecule, effectively closing a ring. organic-chemistry.orgnih.gov For the synthesis of unsaturated thiolane precursors (dihydrothiophenes), a diene substrate containing a sulfur atom in the tether is subjected to RCM conditions. The primary driving force for the reaction is the formation of a stable cyclic alkene and the release of a volatile small molecule, typically ethylene. wikipedia.org
The versatility of RCM is demonstrated by its tolerance for a wide array of functional groups and its applicability to the synthesis of rings of various sizes, from 5- to 30-membered cycles. wikipedia.orgorganic-chemistry.org The development of second-generation Grubbs catalysts, which feature N-heterocyclic carbene (NHC) ligands, has further expanded the scope and efficiency of RCM, enabling reactions on more challenging and sterically hindered substrates. organic-chemistry.orgnih.gov Subsequent reduction of the double bond in the resulting dihydrothiophene yields the desired saturated thiolane ring.
| Catalyst Generation | Common Name | Key Features | Typical Application |
|---|---|---|---|
| First Generation | Grubbs I | Benzylidene(dichloro)bis(tricyclohexylphosphine)ruthenium | General purpose, effective for less sterically demanding dienes. nih.gov |
| Second Generation | Grubbs II | Features an N-heterocyclic carbene (NHC) ligand, higher activity and stability. | More challenging or electron-poor olefins, improved reaction rates. nih.govnih.gov |
| Second Generation | Hoveyda-Grubbs II | Isopropoxystyrene chelating ligand, enhanced stability and catalyst recovery. | High efficiency, allows for lower catalyst loadings and easier purification. nih.gov |
| Molybdenum-based | Schrock Catalyst | High activity, particularly for sterically demanding substrates. | Synthesis of highly substituted alkenes, often used in asymmetric RCM. nih.gov |
An alternative to cyclizing a sulfur-containing precursor is to introduce the sulfur atom during the ring-forming step. These methods often utilize simple, readily available sulfur sources and can be highly efficient.
Elemental sulfur (S₈) is an inexpensive, stable, and low-toxicity sulfurating agent that has seen a resurgence in modern synthetic chemistry. thieme-connect.comdntb.gov.ua Direct C–H sulfuration/annulation reactions using elemental sulfur provide an attractive strategy for building sulfur heterocycles by minimizing pre-functionalization steps. thieme-connect.com These reactions often proceed under thermal conditions and can be promoted by bases or transition metals. While frequently used for synthesizing aromatic heterocycles like thiophenes, similar principles can be adapted for saturated systems. thieme-connect.comresearchgate.net
Classical sulfurating agents also remain highly relevant. Reagents such as phosphorus pentasulfide (P₂S₅) and Lawesson's reagent are traditionally used to convert dicarbonyl compounds into thiophenes, a reaction that can be followed by hydrogenation to access the thiolane ring. Sulfur monochloride (S₂Cl₂) is another highly reactive reagent that can engage in cascade transformations with simple organic substrates to form complex polysulfur heterocycles. arkat-usa.orgumich.edu
| Reagent | Formula | Primary Use | Typical Conditions |
|---|---|---|---|
| Elemental Sulfur | S₈ | Direct sulfuration, multicomponent reactions (e.g., Gewald reaction). researchgate.net | Thermal, often base-promoted (e.g., amines). researchgate.net |
| Hydrogen Sulfide (B99878) | H₂S | Reaction with 1,4-dihalides or 1,4-diols. | Basic conditions (e.g., NaSH in ethanol). |
| Phosphorus Pentasulfide | P₄S₁₀ | Conversion of 1,4-dicarbonyl compounds to thiophenes (Paal-Knorr synthesis). | High temperature, often in inert solvent like pyridine (B92270) or dioxane. |
| Sulfur Monochloride | S₂Cl₂ | Reaction with activated substrates to form various sulfur heterocycles. arkat-usa.orgumich.edu | Can initiate complex cascade reactions. arkat-usa.orgumich.edu |
Research into novel sulfur transfer reactions continues to yield innovative methods for heterocycle synthesis. One such area involves the direct insertion of a sulfur atom into a C-H bond. While challenging, this approach is highly atom-economical. Studies have shown that photolytically generated sulfur atoms can insert into the C-H bonds of alkanes, such as the reaction with cyclopropane (B1198618) to form cyclopropyl (B3062369) mercaptan, demonstrating the fundamental reactivity. acs.org
Another modern approach is the use of ring expansion reactions, where a smaller, pre-existing ring is enlarged to form the desired heterocycle. For example, aryl thiophene-2-carbodithioates can react with difluorocarbene to produce thiirane (B1199164) intermediates, which then undergo a lithium-ion-mediated ring expansion to construct fused thienothiophene ring systems. nih.gov Such strategies offer convenient methods for accessing medium-sized ring systems that can be difficult to obtain through classical cyclization. nih.gov
A plausible and highly effective route to the final target molecule, N-(1-cyclohexylethyl)thiolan-3-amine, would involve the reductive amination of a thiolan-3-one precursor with 1-cyclohexylethylamine. wikipedia.org This widely used reaction converts a carbonyl group to an amine in a one-pot process. libretexts.org The reaction proceeds via the formation of an intermediate imine (or iminium ion under acidic conditions), which is then reduced in situ to the final amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.comsigmaaldrich.com This method is favored for its high efficiency, operational simplicity, and broad substrate scope. organic-chemistry.org
Multicomponent Reaction Strategies for Thiolane Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, represent a highly efficient strategy for synthesizing complex molecular architectures like the thiolane ring. tandfonline.comtandfonline.com While much of the literature focuses on the synthesis of the aromatic analogue, thiophene, these principles are adaptable for the creation of saturated thiolane scaffolds. researchgate.netnih.gov
The primary advantage of MCRs lies in their operational simplicity, high atom economy, and the ability to generate structural diversity in a single step. tandfonline.com A hypothetical MCR approach to a thiolane-3-amine precursor could involve the reaction of a carbonyl compound, an amine, a source of sulfur, and a component containing a reactive double bond. For instance, a variation of the Gewald aminothiophene synthesis, which traditionally involves a ketone, an active methylene (B1212753) nitrile, and elemental sulfur, could be modified using different starting materials and reaction conditions to yield a saturated tetrahydrothiophene (B86538) (thiolane) ring instead of the aromatic thiophene.
Key strategies in adapting MCRs for thiolane synthesis include:
Catalyst Selection: Utilizing catalysts that favor reduction or prevent the final aromatization step. This could involve metal-catalyzed hydrogenation in the same pot or using specific Lewis acids to control the reaction pathway. tandfonline.com
Reactant Choice: Employing starting materials that lack the necessary functionality for the final elimination step that leads to aromatization.
Tandem Reactions: Designing a one-pot process where an initial MCR to form a dihydrothiophene is immediately followed by a stereoselective reduction to the desired thiolane.
These MCR strategies offer a convergent and efficient route to highly substituted thiolane cores, which are valuable intermediates for the synthesis of this compound.
Regiospecific and Stereoselective Control in Thiolane Ring Synthesis
Achieving precise control over the placement of substituents (regiospecificity) and their three-dimensional orientation (stereoselectivity) is critical when synthesizing specific isomers of this compound. The biological or material properties of the final compound are often dependent on its exact stereochemistry.
Regiospecificity refers to the control of which constitutional isomer is formed. In the context of the thiolane ring, this means ensuring the amine group is specifically located at the 3-position. This is often dictated by the nature of the starting materials in a cycloaddition or multicomponent reaction. For example, using a starting material where the precursor to the amine group is positioned on an appropriate atom relative to the reacting functional groups can pre-determine its location on the final ring structure.
Stereoselectivity involves controlling the formation of stereoisomers. khanacademy.org The thiolane ring in this compound contains at least one stereocenter (at the 3-position), and the side chain contains another (at the ethyl group's alpha-carbon). Therefore, multiple stereoisomers are possible. Advanced synthetic methods to control stereochemistry include:
Chiral Catalysis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands) can influence the stereochemical outcome of the ring-forming reaction, leading to an enantiomeric excess of one isomer. researchgate.net
Substrate Control: Starting with a chiral, non-racemic precursor can transfer that stereochemistry to the final product.
Diastereoselective Reactions: When one stereocenter is already present, it can influence the formation of a second stereocenter, a principle known as diastereoselection. Reaction conditions can be optimized to favor the formation of the desired diastereomer. khanacademy.org
For example, a regio- and stereoselective thiol-yne reaction, which involves the addition of a thiol to an alkyne, can be controlled to produce specific vinyl sulfide isomers, which could then be further elaborated and cyclized into a thiolane ring with defined stereochemistry. chemrxiv.orgnih.gov The ability to control these factors is paramount for producing a single, well-defined isomer of the target compound.
Synthesis of the N-(1-cyclohexylethyl) Amine Moiety
The formation of the secondary amine linkage is a crucial step in the synthesis of this compound. This can be achieved by coupling a thiolane-3-amine precursor with a 1-cyclohexylethyl electrophile, or by reacting 1-cyclohexylethylamine with a thiolane-3-one precursor. Two primary methodologies for this transformation are nucleophilic alkylation and reductive amination.
Nucleophilic Alkylation Reactions of Amines
Nucleophilic alkylation is a fundamental C-N bond-forming reaction involving the reaction of an amine (the nucleophile) with an alkyl halide (the electrophile). wikipedia.org In the context of synthesizing the target molecule, this would typically involve reacting thiolane-3-amine with a 1-cyclohexylethyl halide (e.g., 1-bromo-1-cyclohexylethane).
The reaction between a primary amine and a primary or secondary alkyl halide generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chemistrysteps.com This mechanism is a single, concerted step where the nucleophilic amine attacks the electrophilic carbon atom at the same time as the leaving group (the halide) departs. masterorganicchemistry.com
The key features of the SN2 mechanism in this context are:
Backside Attack: The lone pair of the amine's nitrogen atom attacks the carbon atom bearing the halide from the side opposite to the leaving group (180°). masterorganicchemistry.com
Transition State: A single, high-energy transition state is formed where the nitrogen-carbon bond is partially formed and the carbon-halide bond is partially broken. The central carbon atom is transiently pentacoordinated with a trigonal bipyramidal geometry. masterorganicchemistry.compearson.com
Inversion of Stereochemistry: If the electrophilic carbon is a chiral center, the SN2 reaction proceeds with an inversion of its configuration, known as a Walden inversion. chemistrysteps.commasterorganicchemistry.com
Rate Law: The reaction rate is dependent on the concentration of both the amine and the alkyl halide (Rate = k[Amine][Alkyl Halide]), classifying it as a second-order reaction. chemistrysteps.compearson.com
The initial product of this reaction is an ammonium (B1175870) salt, which is then deprotonated by a base (often excess starting amine) to yield the neutral secondary amine product. libretexts.org
A significant drawback of direct alkylation of primary amines is the potential for overalkylation. wikipedia.orgmasterorganicchemistry.com The secondary amine product is often more nucleophilic than the primary amine starting material, meaning it can compete with the starting amine to react with the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium salt. libretexts.org
Controlling the reaction to favor the desired mono-alkylation product (the secondary amine) is a critical challenge. organic-chemistry.org Several strategies have been developed to enhance selectivity:
Use of Excess Amine: Employing a large excess of the primary amine starting material increases the probability that the alkyl halide will react with it rather than the secondary amine product, which is present in a much lower concentration. libretexts.org
Bulky Reagents: If either the amine or the alkyl halide is sterically hindered, it can slow the rate of the second alkylation step more than the first, thus favoring mono-alkylation. masterorganicchemistry.com
Controlled Addition: Slowly adding the alkyl halide to a large excess of the amine can help maintain a low concentration of the alkylating agent, reducing the chance of polyalkylation.
Alternative Methods: Due to the inherent difficulty in controlling selectivity, alternative methods like reductive amination are often preferred. masterorganicchemistry.com Some advanced methods use N-aminopyridinium salts as ammonia (B1221849) surrogates to achieve self-limiting alkylation, preventing overalkylation. nih.gov
| Factor | Conditions Favoring Mono-alkylation | Conditions Favoring Polyalkylation |
|---|---|---|
| Stoichiometry | Large excess of primary amine relative to alkyl halide | Near-equimolar or excess of alkyl halide |
| Steric Hindrance | Use of bulky amines or alkyl halides | Use of unhindered reagents (e.g., methyl iodide) |
| Reaction Control | Slow addition of alkyl halide to the amine | Rapid mixing of reagents |
| Nucleophilicity | Amine product is significantly less nucleophilic than the starting amine (rare) | Amine product is more nucleophilic than the starting amine (common) |
Advanced Reductive Amination Protocols
Reductive amination is a powerful and highly reliable two-step, one-pot process for synthesizing primary, secondary, and tertiary amines. stackexchange.com It is often the preferred method for preparing secondary amines like this compound because it completely avoids the issue of overalkylation that plagues direct alkylation. youtube.com
The general protocol involves two key transformations:
Imine/Iminium Ion Formation: A primary amine (e.g., thiolane-3-amine) reacts with a ketone or aldehyde (e.g., 1-cyclohexylethanone) to form a C=N double-bonded intermediate called an imine. This condensation reaction is typically reversible and is often promoted by slightly acidic conditions to facilitate the removal of water. chemistrysteps.com
Reduction: The imine intermediate is then reduced in situ to the corresponding amine. This is achieved by adding a reducing agent to the reaction mixture that is selective enough to reduce the C=N bond of the imine but not the C=O bond of the starting carbonyl compound. chemistrysteps.com
A variety of specialized reducing agents have been developed for this purpose, allowing the reaction to be performed under mild conditions.
| Reducing Agent | Abbreviation | Typical Conditions | Key Features |
|---|---|---|---|
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)3 | Dichloroethane (DCE) or Tetrahydrofuran (B95107) (THF), often with acetic acid | Mild, selective, and highly effective for a wide range of substrates. Does not reduce the starting carbonyl. stackexchange.com |
| Sodium Cyanoborohydride | NaBH3CN | Methanol (MeOH) or Ethanol (EtOH), pH 3-6 | Effective but toxic (due to potential HCN release at low pH). Less reactive than NaBH4, allowing for imine formation before reduction. chemistrysteps.com |
| Hydrogen with Metal Catalyst | H2/Pd, Pt, Ni | Elevated pressure and temperature | Catalytic hydrogenation is effective and atom-economical but often requires more forcing conditions and specialized equipment. youtube.com |
| Phenylsilane with Catalyst | PhSiH3 | Catalyzed by dibutyltin (B87310) dichloride or Ru complexes | A milder, metal-catalyzed hydrosilylation approach. organic-chemistry.org |
The choice of protocol allows for the synthesis of this compound from readily available precursors (thiolan-3-amine and 1-cyclohexylethanone, or 1-cyclohexylethylamine and a protected thiolane-3-one) with high yield and purity, making it a superior strategic choice over direct alkylation. stackexchange.comyoutube.com
Catalytic Hydrogenation in Amine Formation
Catalytic hydrogenation is a cornerstone of amine synthesis, particularly through the process of reductive amination. mdpi.comwikipedia.org This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a catalyst and hydrogen gas. mdpi.com The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then hydrogenated to yield the final amine product. mdpi.com
For the synthesis of this compound, this pathway would involve the condensation of thiolan-3-one with 1-cyclohexylethanamine (B1205470), followed by the catalytic hydrogenation of the resulting imine intermediate. Alternatively, 1-cyclohexyl ethanone (B97240) could be reacted with thiolan-3-amine (B18485). A variety of heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel, are commonly employed for this transformation due to their high activity and stability. researchgate.net The process is valued for its high atom economy, as the only byproduct is water. wikipedia.org
Metal-Catalyzed Reductive Amination Systems (e.g., Co/Sc catalysts)
Modern reductive amination often employs advanced catalytic systems to achieve higher selectivity and efficiency under milder conditions. kanto.co.jp Transition-metal catalysts based on iridium, rhodium, ruthenium, and iron have been developed for this purpose. nih.govnih.govacs.org These homogeneous or heterogeneous systems can facilitate the reaction with a broad range of substrates, including sterically demanding ketones and amines. kanto.co.jpnih.gov
While specific applications of Cobalt/Scandium (Co/Sc) catalysts for the synthesis of this compound are not detailed in publicly available literature, non-noble metal catalysts, including cobalt, are actively researched for reductive amination reactions. researchgate.net These systems are attractive due to the lower cost and higher abundance of the metals compared to precious metals like platinum or palladium. The catalyst's role is to activate hydrogen and facilitate the reduction of the C=N double bond of the imine intermediate formed from the initial carbonyl and amine precursors. wikipedia.org The choice of metal, ligand, and support can significantly influence the catalyst's activity and selectivity. nih.gov
Below is a table showing representative catalyst systems used in the reductive amination of various ketones, illustrating the conditions and outcomes for analogous transformations.
| Catalyst System | Ketone Substrate | Amine Source | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Raney Ni | 1,3-Cyclohexanedione | Ammonia | H₂O, H₂ | 90% | mdpi.com |
| Ir-PA1 Catalyst | Aromatic Cyclic Ketones (e.g., Indanone) | Ammonium Formate | Reflux, 60°C+ | High | kanto.co.jp |
| Fe/(N)SiC | Acetophenone | Aqueous Ammonia | 140°C, 6.5 MPa H₂ | High | nih.gov |
| Ni-based catalyst | Alcohols (via in-situ oxidation) | Ammonia | - | - | wikipedia.org |
Note: The data in this table are for analogous reductive amination reactions and not for the specific synthesis of this compound.
Biocatalytic Approaches for Chiral Amine Synthesis
Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines, offering exceptional stereoselectivity under mild reaction conditions. rsc.org Enzymes, particularly transaminases, are at the forefront of this methodology. nih.gov
Transaminase-Mediated Synthesis of Enantiopure Amines
Amine transaminases (ATAs or ω-transaminases) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. mdpi.com This reaction can be used for the asymmetric synthesis of a chiral amine from a prochiral ketone with near-perfect enantioselectivity. diva-portal.org
To produce a specific enantiomer of this compound, a transaminase could be used to catalyze the reaction between thiolan-3-one and an appropriate amine donor, or more likely, between 1-cyclohexyl ethanone and an amino-thiolane precursor if the enzyme accepts it. The stereochemical outcome ((R)- or (S)-amine) is determined by the specific transaminase used. mdpi.com A significant advantage of this method is its operation in aqueous media under mild pH and temperature, which avoids the use of harsh reagents and heavy metals. rsc.org The primary challenge often lies in overcoming unfavorable reaction equilibria, which can be addressed using various process strategies. mdpi.comdiva-portal.org
Enzyme Engineering for Enhanced Substrate Specificity
The substrate scope of naturally occurring transaminases can be limited, particularly for sterically bulky substrates like those required for the synthesis of this compound. mdpi.comresearchgate.net Protein engineering, through techniques like directed evolution and rational design, is used to overcome these limitations. nih.govnih.gov By modifying the amino acid sequence in the enzyme's active site, researchers can create enzyme variants with enhanced activity and specificity towards non-natural, sterically demanding ketones. researchgate.netfrontiersin.org
This approach has been successfully used to develop transaminases capable of producing bulky amines for pharmaceutical intermediates. nih.gov Engineering efforts focus on altering the substrate binding pockets to better accommodate large substituents, thereby enabling the synthesis of complex chiral amines that would be inaccessible with wild-type enzymes. mdpi.comnih.gov
The table below summarizes findings from studies where transaminases were engineered to accept bulky substrates.
| Enzyme Origin/Variant | Engineering Strategy | Target Substrate Type | Key Improvement | Reference |
|---|---|---|---|---|
| ATA from Arthrobacter sp. | Directed Evolution | Pro-sitagliptin ketone | 13% increased yield, 19% less waste vs. chemical route | mdpi.com |
| Fold Class I ATA | Extensive Protein Engineering | Chiral amines with bulky substituents | Up to 8,900-fold higher activity | nih.gov |
| (S)-ω-TA from Pseudomonas jessenii | Computational Design | Bulky bicyclic amines | Expanded substrate scope from zero activity | researchgate.net |
| ATA Variant | Rational Design & Directed Evolution | 2,2-dimethyl-1-phenyl-propan-1-one | Enabled conversion of sterically hindered ketone | nih.gov |
Note: This table presents examples of enzyme engineering for analogous bulky amine syntheses, as specific data for this compound is not available.
"Borrowing Hydrogen" and Hydrogen Autotransfer Methodologies
The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an elegant and atom-economical method for forming C-N bonds. nih.gov This process allows alcohols to be used as alkylating agents for amines, producing only water as a byproduct. organic-chemistry.org The reaction is typically catalyzed by transition metal complexes, often based on ruthenium or iridium. tue.nl
The catalytic cycle involves three main steps:
The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to an intermediate aldehyde or ketone.
This intermediate carbonyl compound reacts with an amine to form an imine.
The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine product and regenerating the active catalyst. nih.gov
For the synthesis of this compound, this methodology could be applied by reacting thiolan-3-amine with 1-cyclohexylethanol. Microwave heating has been shown to accelerate these reactions, often reducing the need for a solvent. organic-chemistry.orgresearchgate.net
Convergent Synthesis and Modular Approaches to this compound
A modular approach to this compound would involve the independent synthesis or sourcing of the two key building blocks: the thiolan-3-amine moiety and the 1-cyclohexylethyl moiety. The final coupling of these two fragments represents the convergent step. The reductive amination and borrowing hydrogen methodologies described above are excellent examples of convergent strategies, where two precursor molecules (a carbonyl and an amine, or an alcohol and an amine) are coupled in a single, efficient operation. nih.govucla.edu Such methods offer high modularity, allowing for the synthesis of a diverse library of related amines by simply varying the starting ketone/alcohol or amine components. ethz.ch
Coupling Strategies for Amine-Thiolane Linkage Formation
The formation of the bond between the 1-cyclohexylethyl moiety and the thiolan-3-amine core is a critical step in the synthesis of the target molecule. Several modern coupling strategies can be employed, with reductive amination being a prominent and highly effective method.
Reductive Amination:
Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the synthesis of amines. organic-chemistry.orgmdpi.com This one-pot reaction typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. In the context of synthesizing this compound, this would involve the reaction of thiolan-3-one with 1-cyclohexylethanamine.
The reaction proceeds in two main steps:
Imine Formation: The amine (1-cyclohexylethanamine) reacts with the ketone (thiolan-3-one) to form a hemiaminal intermediate, which then dehydrates to form an imine.
Reduction: The imine is then reduced to the final secondary amine. A variety of reducing agents can be employed, each with its own advantages in terms of selectivity and reaction conditions.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent is crucial for the success of the reaction. For instance, sodium cyanoborohydride is particularly effective because it is selective for the reduction of the protonated imine over the ketone starting material. More recently, catalysts based on iridium and rhodium have also been developed for reductive amination. mdpi.com
A comparison of different reducing agents for the reductive amination of thiolan-3-one with 1-cyclohexylethanamine is presented in the table below.
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, room temperature | Inexpensive, readily available | Can reduce the starting ketone, leading to side products |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 5-6 | Selective for the imine, mild conditions | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, room temperature | Mild, non-toxic, high yields | More expensive, can be moisture sensitive |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Methanol, pressurized H₂ | "Green" method, high yields | Requires specialized equipment, potential for catalyst poisoning by sulfur |
N-Alkylation:
An alternative approach to forming the C-N bond is through the direct N-alkylation of thiolan-3-amine with a suitable 1-cyclohexylethyl halide (e.g., 1-bromo-1-cyclohexylethane). wikipedia.org This reaction is a type of nucleophilic substitution where the amine acts as the nucleophile. However, a significant challenge with N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of a tertiary amine and even a quaternary ammonium salt. wikipedia.org To achieve selective mono-alkylation, specific reaction conditions and reagents are necessary. The use of a large excess of the amine can favor mono-alkylation, but this is not always practical or cost-effective.
Advanced Spectroscopic Characterization and Computational Chemical Studies of N 1 Cyclohexylethyl Thiolan 3 Amine
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding arrangements within a molecule by probing its molecular vibrations. researchgate.net
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups.
For N-(1-cyclohexylethyl)thiolan-3-amine, a secondary amine, the IR spectrum would be expected to show the following characteristic bands:
Interactive Table: Predicted IR Absorption Bands
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3300-3500 | Weak to Medium, Sharp |
| C-H Stretch | Aliphatic (Cyclohexyl, Ethyl, Thiolane) | 2850-2960 | Strong |
| N-H Bend | Secondary Amine | 1550-1650 | Medium, Broad |
| C-N Stretch | Aliphatic Amine | 1020-1250 | Medium to Weak |
| C-S Stretch | Thiolane | 600-700 | Weak |
The N-H stretching vibration is a key diagnostic peak for the secondary amine. nih.gov The strong C-H stretching bands confirm the aliphatic nature of the molecule. The C-N and C-S stretching vibrations provide evidence for the presence of the amine and thiolane functionalities, respectively.
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light (from a laser) by the molecule, resulting in a spectrum of vibrational modes. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.
The Raman spectrum of this compound would also show the characteristic vibrations of the molecule. Often, symmetric vibrations and bonds involving non-polar groups (like C-C and C-S bonds) give rise to strong Raman signals. The C-S stretching vibration in the thiolane ring, which is often weak in the IR spectrum, may produce a more distinct signal in the Raman spectrum. iosrjournals.orgjchps.com Computational methods, such as Density Functional Theory (DFT), can be employed to predict both IR and Raman spectra, aiding in the assignment of complex vibrational modes. researchgate.netnih.govarxiv.org
Electronic and Chiroptical Spectroscopy
Spectroscopic techniques that probe the electronic and structural properties of molecules are indispensable for comprehensive characterization. For this compound, Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy provide critical insights into its electronic transitions and chiral nature, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is dictated by the electronic transitions associated with its chromophores. The primary chromophores in this saturated molecule are the amine and thioether functional groups, both of which possess non-bonding electrons (n electrons) on the nitrogen and sulfur atoms, respectively.
The absorption of UV radiation promotes these non-bonding electrons to higher-energy anti-bonding sigma orbitals (σ). These promotions are referred to as n → σ transitions. shu.ac.uk Saturated amines and sulfides typically exhibit these transitions in the far-UV region, generally at wavelengths below 220 nm. upenn.eduresearchgate.net The low excitation energy required for these transitions is a hallmark of molecules containing heteroatoms with lone pairs. shu.ac.uk The electronic spectrum of this compound is expected to show weak to medium absorption bands corresponding to these n → σ* transitions. upenn.edu The specific wavelengths and intensities are influenced by the molecular environment and solvent polarity.
Table 1: Expected UV-Vis Absorption Data for this compound in Methanol
| Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) |
|---|---|---|---|
| n → σ* | C-N-C (Amine) | ~195 | ~3,500 |
Note: The data presented is based on typical values for secondary amine and thioether chromophores.
Circular Dichroism (CD) Spectroscopy for Chiral Features
This compound possesses a stereogenic center at the carbon atom bonded to the cyclohexyl ring, the methyl group, and the nitrogen atom of the thiolane ring. This chirality makes the molecule optically active, a property that can be investigated using Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing unique information about the three-dimensional structure of chiral molecules. acs.org
The electronic transitions observed in UV-Vis spectroscopy, specifically the n → σ* transition of the amine chromophore, are expected to be CD-active. The resulting CD signal, known as a Cotton effect, can be either positive or negative depending on the absolute configuration (R or S) of the stereocenter. nsf.govnih.gov The sign and magnitude of the Cotton effect are highly sensitive to the spatial arrangement of atoms around the chromophore. For chiral amines, empirical rules and computational predictions can often correlate the sign of the Cotton effect to the absolute stereochemistry of the molecule. acs.orgresearchgate.net This makes CD spectroscopy a powerful tool for assigning the absolute configuration of this compound and its enantiomers.
Table 2: Hypothetical Circular Dichroism Data for an Enantiomer of this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm2 dmol-1) | Associated Transition |
|---|---|---|
| 215 | +2500 | n → σ* (Amine) |
Note: The sign and magnitude are illustrative for one potential enantiomer.
Mass Spectrometry for Precise Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the precise molecular mass and elucidating the structure of a compound through its fragmentation pattern. For this compound (molecular formula C₁₂H₂₃NS), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The fragmentation behavior under electron impact (EI) ionization provides a structural fingerprint.
The most characteristic fragmentation pathway for amines is α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.eduyoutube.com This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, α-cleavage can occur at several positions, with the most favorable pathway typically involving the loss of the largest radical, which in this case would be the cyclohexyl radical. Fragmentation of the thiolane ring is also a possible pathway. arkat-usa.org
Key expected fragmentation pathways include:
α-Cleavage: Loss of a cyclohexyl radical (•C₆H₁₁) to form a highly abundant iminium ion.
Ring Fragmentation: Cleavage of the thiolane ring, potentially leading to the loss of sulfur-containing fragments like CHS or C₂H₄S.
Loss of side chain: Cleavage resulting in the loss of the entire cyclohexylethyl group.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 213 | [C₁₂H₂₃NS]⁺• | Molecular Ion (M⁺•) |
| 198 | [C₁₁H₂₀NS]⁺ | M⁺• - •CH₃ (Loss of methyl radical via α-cleavage) |
| 130 | [C₇H₁₂NS]⁺ | M⁺• - •C₆H₁₁ (Loss of cyclohexyl radical via α-cleavage) |
| 88 | [C₄H₁₀N]⁺ | Iminium ion from cleavage of the N-C(thiolane) bond |
Quantum Chemical Calculations and Theoretical Studies
Quantum chemical calculations provide a theoretical framework to understand and predict the properties of molecules, offering insights that complement experimental data. For this compound, methods like Density Functional Theory (DFT) are invaluable for studying its electronic structure and conformational possibilities.
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT), particularly using hybrid functionals like B3LYP, has become a standard method for accurately predicting the electronic properties of organic molecules. nih.govut.ac.ir These calculations can determine the energies and shapes of molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, the HOMO is expected to be localized primarily on the nitrogen and sulfur atoms, reflecting the high energy of their non-bonding electron pairs. The LUMO is anticipated to be a σ* anti-bonding orbital associated with the C-N and C-S bonds. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the electronic excitation energy observed in UV-Vis spectroscopy. researchgate.net Time-dependent DFT (TD-DFT) calculations can be employed to more accurately predict the wavelengths of electronic transitions. researchgate.net
Table 4: Theoretical Electronic Properties from DFT Calculations (B3LYP/6-31G)*
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -5.85 | Localized on N and S lone pairs |
| LUMO Energy | +0.95 | σ* anti-bonding orbital character |
| HOMO-LUMO Gap | 6.80 | Corresponds to the n → σ* transition energy |
Conformational Landscape Analysis and Energy Minima Determination
The structural flexibility of this compound arises from the puckering of both the thiolane and cyclohexyl rings, as well as rotation around several single bonds. This flexibility results in a complex potential energy surface with multiple possible conformers.
Table 5: Calculated Relative Energies of Plausible Conformers
| Conformer Description | Dihedral Angle (Ccyclo-C-N-Cthio) | Relative Energy (ΔE, kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | 175° (anti-periplanar) | 0.00 | 75.2 |
| 2 | 65° (gauche) | 0.85 | 18.5 |
Note: Energies are relative to the most stable conformer. Conformer descriptions are simplified.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For a molecule like this compound, these predictive methods are invaluable for structural elucidation and characterization.
NMR Chemical Shifts:
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational spectroscopy. nih.gov Methodologies such as Density Functional Theory (DFT) are commonly used to calculate the magnetic shielding tensors of atomic nuclei. researchgate.net By referencing these calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), theoretical chemical shifts for ¹H and ¹³C nuclei can be obtained. researchgate.net The accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net For flexible molecules, it is crucial to perform a conformational search and average the predicted shifts based on the Boltzmann population of the different conformers. researchgate.net
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This data is illustrative and not based on actual computations for this specific molecule.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (Cyclohexyl) | 1.10 - 1.90 | 25.0 - 35.0 |
| C (Ethyl-CH) | 2.80 | 60.0 |
| C (Ethyl-CH₃) | 1.20 | 15.0 |
| C2 (Thiolane) | 2.90 | 38.0 |
| C3 (Thiolane-CH) | 3.50 | 65.0 |
| C4 (Thiolane) | 2.10 | 30.0 |
| C5 (Thiolane) | 2.85 | 37.0 |
| N-H | 1.50 (broad) | - |
Vibrational Frequencies:
Theoretical vibrational frequencies, corresponding to infrared (IR) spectra, can be computed to identify characteristic functional groups and to understand the molecule's vibrational modes. researchgate.net These calculations typically involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies often overestimate experimental values due to the neglect of anharmonicity and other effects. researchgate.net To improve accuracy, calculated frequencies are often scaled using empirical scaling factors specific to the computational method and basis set used. researchgate.netdtic.mil
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This data is illustrative and not based on actual computations for this specific molecule.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |
| N-H Stretch | 3350 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| N-H Bend | 1600 | Medium |
| C-N Stretch | 1150 | Medium |
| C-S Stretch | 680 | Weak |
Reaction Mechanism Elucidation and Transition State Modeling
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, crucially, transition states. For this compound, this could involve studying its synthesis, degradation pathways, or its reactions with other molecules.
Transition state theory is used to calculate reaction rates from the properties of the reactants and the transition state. By locating the transition state structure—a first-order saddle point on the potential energy surface—and calculating its vibrational frequencies, one can confirm it connects the desired reactants and products. The energy barrier (activation energy) determined from the difference in energy between the reactants and the transition state is a key determinant of the reaction kinetics.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes, intermolecular interactions, and solvent effects.
For this compound, an MD simulation could reveal:
Conformational Dynamics: How the cyclohexyl and thiolan rings move and interact, and the preferred orientations of the side chain.
Solvation Structure: The arrangement of solvent molecules (e.g., water) around the amine and other functional groups, which can significantly influence its reactivity.
Intermolecular Interactions: If studying the compound in a condensed phase or in the presence of other molecules, MD can model the formation of hydrogen bonds and other non-covalent interactions that govern its macroscopic properties. researchgate.netresearchgate.net
These simulations provide a bridge between the microscopic properties of a single molecule and the macroscopic behavior of a larger system.
Future Research Trajectories and Emerging Paradigms in N 1 Cyclohexylethyl Thiolan 3 Amine Chemistry
Development of Highly Efficient and Sustainable Synthetic Protocols
Future research will likely focus on developing convergent synthetic routes that build the molecule from key fragments, minimizing step count and maximizing atom economy. A significant challenge in synthesizing sulfur-containing heterocycles is the need for environmentally benign conditions. nih.gov The application of "green solvents" such as water, ionic liquids, or deep eutectic solvents is a promising avenue for reducing the environmental impact of synthesizing the thiolan ring system. nih.gov The use of biocatalysts, like laccase, in aqueous media could also provide an eco-friendly alternative to traditional methods that rely on toxic transition metals. researchgate.net
Advancements in catalysis will be crucial. While palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds, future efforts will likely focus on replacing precious metal catalysts with more abundant and less toxic alternatives, such as iron or copper, or developing highly efficient catalytic systems that operate at very low loadings. forumias.com The goal is to create synthetic protocols that are not only high-yielding but also cost-effective and scalable.
| Approach | Key Features | Potential Advantages | Relevant Research Context |
|---|---|---|---|
| Green Solvents | Use of water, ionic liquids, deep eutectic solvents, glycerol, or polyethylene (B3416737) glycol. | Reduced toxicity, potential for recyclability, improved safety. | Review of green solvents in the synthesis of S-heterocyclic compounds. nih.gov |
| Biocatalysis | Employment of enzymes (e.g., laccase) as catalysts. | High selectivity, mild reaction conditions (ambient temperature, aqueous media), reduced waste. | Use of laccase/DDQ systems for aerobic oxidative cyclization. researchgate.net |
| Earth-Abundant Metal Catalysis | Utilizing catalysts based on iron, copper, or nickel instead of palladium or platinum. | Lower cost, reduced toxicity, greater sustainability. | General trend in developing sustainable synthetic routes for heterocycles. forumias.com |
| One-Pot/Tandem Reactions | Combining multiple synthetic steps into a single operation without isolating intermediates. | Increased efficiency, reduced solvent usage and waste, time savings. | Efficient synthesis of N-substituted 3-amino-thiochromanes from thiazolinium salts. researchgate.net |
Exploration of Novel Stereoselective Transformations
The this compound structure contains at least two stereocenters, making stereocontrol a critical aspect of its synthesis. Chiral amines are fundamental building blocks in a vast number of pharmaceuticals, where the specific stereochemistry often dictates biological activity and safety. bohrium.comnih.govyork.ac.uk Therefore, developing methods to selectively synthesize a single desired stereoisomer is of paramount importance.
A major emerging paradigm is the use of biocatalysis. Amine transaminases, for example, are enzymes that can install an amino group onto a prochiral ketone with high enantioselectivity. bohrium.comsemanticscholar.org Future research could involve identifying or engineering a transaminase that accepts a suitable thiolan-based ketone precursor to establish the C3 stereocenter. Similarly, other enzymes like imine reductases or amine dehydrogenases offer powerful, green alternatives to traditional chemical methods for chiral amine synthesis. york.ac.uk
In addition to biocatalysis, asymmetric organocatalysis and transition-metal catalysis will continue to be vital. The development of novel chiral ligands and catalysts can enable highly diastereoselective additions to chiral sulfinyl imines or other precursors, allowing for precise control over the formation of new stereocenters. nih.gov An efficient synthesis for (R)-3-aminothiolane has been described, which could serve as a chiral building block for the stereospecific synthesis of the target compound. researchgate.net Combining these advanced catalytic methods will be key to accessing all possible stereoisomers of this compound for thorough biological evaluation.
| Methodology | Description | Potential Application | Relevant Research Context |
|---|---|---|---|
| Enzymatic Cascades | Multi-enzyme, one-pot reactions to build complex chiral molecules from simple starting materials. | Synthesis of the chiral amine side-chain or direct amination of a thiolan precursor. | Amine transaminase cascades enable efficient and environmentally friendly routes to chiral amines. bohrium.com |
| Asymmetric Organocatalysis | Use of small, chiral organic molecules to catalyze enantioselective transformations. | Stereoselective construction of the thiolan ring or functionalization of the side chain. | General advancements in asymmetric synthesis provide tools for creating specific stereoisomers. |
| Chiral Building Blocks | Starting the synthesis from an enantiopure precursor, such as a resolved amino alcohol or aminothiolane. | Use of optically pure (R)-3-aminothiolane as a starting material to ensure stereochemical integrity. | An efficient synthesis of (R)-3-aminothiolane has been developed. researchgate.net |
| Diastereoselective Addition | Addition of organometallic reagents to chiral imines (e.g., N-tert-butanesulfinyl imines) to control stereochemistry. | Controlling the stereochemistry of the bond formation between the thiolan and cyclohexylethyl moieties. | Stereoselective synthesis of amino ketone derivatives via additions to chiral sulfinyl imines. nih.gov |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, is revolutionizing chemical synthesis in both academia and industry. sci-hub.se This technology offers significant advantages, including enhanced safety, improved reaction control, higher reproducibility, and seamless scalability. sci-hub.sespringerprofessional.de
For the synthesis of this compound, a multi-step flow process could be envisioned. nih.gov Each step of the synthesis could be performed in a dedicated reactor module, with the output of one reactor feeding directly into the next. This "telescoped" approach minimizes manual handling and purification of potentially unstable intermediates. nih.gov The precise control over temperature, pressure, and reaction time in flow reactors can lead to cleaner reactions and higher yields. springerprofessional.de
Furthermore, flow chemistry platforms can be integrated with automated systems for reaction optimization, in-line analysis, and purification. uc.ptdurham.ac.uk This allows for the rapid exploration of reaction conditions and the automated synthesis of a library of analogs for structure-activity relationship (SAR) studies. The ability to generate these compounds "on-demand" is a significant advantage in fast-paced drug discovery programs. nih.gov
| Parameter | Batch Synthesis | Flow Chemistry | Reference |
|---|---|---|---|
| Safety | Difficult to control exotherms in large volumes; handling of hazardous intermediates. | Superior heat transfer; small reactor volumes; on-demand generation of hazardous intermediates. | sci-hub.senih.gov |
| Scalability | Often requires re-optimization; challenges with mixing and heat transfer. | Scaling by running the system for a longer time ("scaling out"); predictable performance. | springerprofessional.de |
| Control & Reproducibility | Can have temperature and concentration gradients; operator-dependent variability. | Precise control over reaction parameters; high reproducibility. | sci-hub.se |
| Automation & Integration | Difficult to automate multi-step sequences. | Easily integrated with in-line analytics, purification, and robotic platforms for automated library synthesis. | durham.ac.uk |
Advanced Computational Design and Machine Learning Approaches for Molecular Discovery
The future of molecular discovery is increasingly reliant on computational tools and artificial intelligence (AI). nih.govyoutube.com Before a single derivative of this compound is synthesized, computational methods can be used to predict its properties and guide the design of more effective analogs.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of molecules with their biological activity, helping to prioritize which analogs to synthesize. nih.gov Molecular docking simulations can predict how different derivatives might bind to a specific biological target, such as a protein or enzyme, providing insights into the molecular basis of their activity. mdpi.comunimi.it
| Tool/Approach | Application | Objective | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a biological target. | To understand structure-activity relationships and prioritize compounds for synthesis. | mdpi.comunimi.it |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular descriptors with biological activity using statistical models. | To predict the activity of unsynthesized analogs and guide molecular design. | nih.gov |
| Machine Learning for ADMET Prediction | Uses AI models to forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity. | To identify and eliminate compounds with poor pharmacokinetic or safety profiles early in development. | youtube.com |
| AI-Guided De Novo Design | Generates novel molecular structures optimized for specific properties. | To explore new chemical space and design molecules with desired activity and properties. | youtube.com |
| AI for Biocatalyst Engineering | Predicts mutations to improve enzyme function (e.g., activity, stability, selectivity). | To create custom enzymes for efficient and stereoselective synthesis of chiral amines. | nih.govacs.org |
Q & A
Q. Advanced
- Chiral chromatography : Use cellulose tris(3,5-dimethylphenylcarbamate) columns for HPLC separation (e.g., Chiralpak IG).
- Asymmetric catalysis : Chiral palladium complexes or organocatalysts (e.g., proline derivatives) to favor one enantiomer during alkylation .
How can researchers validate the compound’s reactivity in novel reactions (e.g., cross-coupling)?
Advanced
Screen Pd-mediated reactions (Suzuki, Buchwald-Hartwig) using thiolan-3-amine as a directing group. Monitor via -NMR for regioselectivity. Computational docking (AutoDock Vina) predicts reactive sites .
What analytical methods resolve data conflicts in stereochemical assignments?
Advanced
Combine vibrational circular dichroism (VCD) with - NOESY. For example, VCD confirms absolute configuration, while NOESY validates spatial proximity of cyclohexyl and thiolan protons .
What computational tools predict the compound’s pharmacokinetic properties?
Basic
SwissADME or pkCSM predicts logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability. Input SMILES string for automated analysis .
Advanced
MD simulations (GROMACS) with lipid bilayers model membrane permeability. QSAR models correlate structural features (e.g., cyclohexyl bulk) with bioavailability .
How does steric hindrance from the cyclohexyl group influence reactivity?
Advanced
DFT calculations (Gaussian 16) show increased activation energy for nucleophilic attacks at the amine due to cyclohexyl bulk. Experimentally, compare reaction rates with analogs (e.g., N-methyl vs. N-cyclohexylethyl) in SN2 reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
